molecular formula C13H20N2O B1476934 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline CAS No. 2098079-04-8

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline

Cat. No.: B1476934
CAS No.: 2098079-04-8
M. Wt: 220.31 g/mol
InChI Key: NIIHEEXYKMFTTE-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline is an aniline derivative featuring a pyrrolidine subunit modified with an ethoxymethyl group. This structure classifies it as a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with aniline and pyrrolidine motifs are frequently employed in the synthesis of more complex molecules. For instance, structurally similar aniline derivatives are key precursors in the development of quinazoline-based compounds, which are known to exhibit inhibitory activity against protein-tyrosine kinases, including the epidermal growth factor receptor (EGFR) . The pyrrolidine ring contributes to the molecular scaffold, while the aniline group serves as a point for further chemical modification, enabling researchers to explore structure-activity relationships. The ethoxymethyl side chain may influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profiles of lead compounds . As a building block, this chemical is for use in exploratory synthesis, the creation of targeted libraries, and the development of potential bioactive molecules. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(ethoxymethyl)pyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-10-11-6-5-9-15(11)13-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIHEEXYKMFTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to efficiently explore the pharmacophore space, contributing to its interaction with different biological targets. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with these enzymes can influence their activity, leading to changes in metabolic processes and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows it to interact with specific biomolecules within the cell. The compound’s presence in different subcellular compartments can influence its overall biological effects.

Biological Activity

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is recognized for its ability to interact with various biological targets, influencing multiple biochemical pathways. Understanding its biological activity is crucial for developing effective pharmaceuticals.

Chemical Structure and Properties

The compound features a pyrrolidine ring and an ethoxymethyl substituent, which contribute to its unique pharmacological profile. The non-planarity of the pyrrolidine ring enhances its spatial orientation, allowing for effective binding to target biomolecules.

The biological activity of this compound primarily revolves around its interaction with enzymes and proteins. It can act as an agonist or antagonist, modulating the activity of specific molecular targets. The ethoxymethyl group enhances its binding affinity, which is critical for its pharmacological effects.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that similar pyrrolidine derivatives have shown potential antitumor effects against various cancer cell lines.
  • Antiviral Properties : Research suggests that compounds with similar structures may possess antiviral activity against viruses such as Herpes simplex and Polio .
  • Enzyme Modulation : The compound has been shown to influence enzyme activities, particularly those involved in metabolic pathways and signaling cascades.

Antitumor Activity

A study investigating the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications in the substituents significantly impacted their cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against P388 murine leukemia cells, indicating potent antitumor activity .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Variolin A0.5P388
Meridianin E0.1Various Cancer Lines

Antiviral Activity

In vitro studies have shown that related compounds exhibit significant antiviral effects. For example, a derivative with structural similarities inhibited H5N1 virus growth with minimal cytotoxicity, suggesting that this compound may also exhibit similar properties .

CompoundVirus TypeInhibition (%)Cytotoxicity (%)
This compoundTBDTBDTBD
3-Cl-2-F DerivativeH5N191.279.3

Cellular Effects

The compound's interaction with cellular proteins can lead to changes in gene expression and metabolic processes. It has been noted to influence pathways related to cell proliferation and apoptosis, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl substitution (as in ) lowers pKa, favoring deprotonation under physiological conditions, which may affect receptor binding.

Key Insights :

  • The ethoxymethyl substituent may enhance binding to viral targets (e.g., filoviruses) by mimicking natural ligand conformations .
  • Trifluoromethyl derivatives exhibit strong kinase inhibition, likely due to enhanced hydrophobic interactions with enzyme active sites .
  • Unsubstituted pyrrolidinyl-anilines (e.g., ) show efficacy against parasitic infections, suggesting that bulkier substituents (e.g., ethoxymethyl) could reduce steric compatibility with certain targets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter This compound 2-(pyrrolidin-1-yl)aniline 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline
Molecular Formula C₁₃H₂₀N₂O C₁₀H₁₄N₂ C₁₁H₁₃F₃N₂
Molecular Weight 232.31 162.23 230.23
Substituent Effects Lipophilic, electron-donating Minimal modification Electron-withdrawing, metabolic stability
Predicted Solubility Low (logP ~2.5) Moderate (logP ~1.8) Low (logP ~2.7)

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline generally follows a pathway involving:

  • Formation of the pyrrolidine ring substituted with an ethoxymethyl group.
  • Introduction of the aniline moiety via nucleophilic aromatic substitution or reductive amination.
  • Purification and characterization of the final product.

Detailed Preparation Steps

Formation of 2-(Ethoxymethyl)pyrrolidine Intermediate

  • Starting materials: Pyrrolidine and ethylene oxide.
  • Reaction: Pyrrolidine reacts with ethylene oxide under controlled heating in the presence of solvents such as ethanol or methanol.
  • Mechanism: Nucleophilic attack of the pyrrolidine nitrogen on the epoxide ring of ethylene oxide opens the ring, resulting in 2-(ethoxymethyl)pyrrolidine.
  • Conditions: Typically heated to moderate temperatures (50–80 °C), sometimes under reflux, to facilitate ring opening and substitution.
  • Notes: The reaction can be catalyzed or carried out under basic or neutral conditions to optimize yield.

Introduction of the Aniline Group

  • Method 1: Alkylation of Aniline

    • Aniline is alkylated with the 2-(ethoxymethyl)pyrrolidine intermediate or its activated derivative (e.g., halide or tosylate form).
    • This involves nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon attached to the ethoxymethyl group.
    • Reaction solvents include dichloromethane or ethanol, often under reflux.
    • Catalysts such as bases (e.g., potassium carbonate) may be used to deprotonate aniline and enhance nucleophilicity.
  • Method 2: Reductive Amination

    • An alternative approach involves condensation of 2-(ethoxymethyl)pyrrolidine with a nitro-substituted aromatic compound followed by reduction to the aniline.
    • Reduction can be performed using iron powder and ammonium chloride in aqueous media under reflux.
    • This method is useful when direct alkylation is challenging due to steric or electronic factors.

Purification and Characterization

  • After synthesis, the crude product is extracted using organic solvents such as ethyl acetate.
  • Drying agents like magnesium sulfate or sodium sulfate remove residual water.
  • Purification is typically done by column chromatography or preparative HPLC.
  • Characterization involves Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Notes
Pyrrolidine + Ethylene oxide Pyrrolidine, ethylene oxide Ethanol or Methanol 50–80 °C, reflux Ring-opening nucleophilic substitution
Alkylation of Aniline 2-(Ethoxymethyl)pyrrolidine derivative, aniline Dichloromethane, ethanol Reflux (60–80 °C) Base catalyst (e.g., K2CO3) used
Reductive amination (alternative) Nitroaromatic compound, Fe powder, NH4Cl Water Reflux (100 °C) Reduction to aniline group
Purification Extraction, drying, chromatography Ethyl acetate, MgSO4 Ambient Ensures high purity

Industrial Scale Considerations

  • Continuous flow reactors are employed for scale-up to improve control over reaction parameters and enhance yield.
  • Catalysts may be introduced to increase reaction rates and selectivity.
  • Solvent recycling and waste minimization are critical for sustainable production.
  • Reaction monitoring by in-line spectroscopy ensures consistent product quality.

Comparative Analysis with Related Compounds

Compound Key Differences in Preparation Notes
2-(2-(Methoxymethyl)pyrrolidin-1-yl)aniline Uses methoxymethyl instead of ethoxymethyl group Similar synthetic approach, slight variation in alkylation reagents and solvents
2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine Intermediate in synthesis, lacks aniline moiety Prepared by reaction of pyrrolidine and ethylene oxide, followed by amination

Research Findings and Data

  • The nucleophilic ring-opening of ethylene oxide by pyrrolidine is efficient and yields high purity intermediate.
  • Alkylation of aniline with ethoxymethyl-substituted pyrrolidine derivatives proceeds with moderate to high yields (60–85%) depending on catalyst and solvent choice.
  • Reductive amination using iron powder and ammonium chloride is a robust method for converting nitroaromatic precursors to the aniline derivative with yields up to 90%.
  • Spectroscopic data confirm the presence of characteristic signals for the pyrrolidine ring, ethoxymethyl group, and aniline NH2 protons.
  • Reaction optimization studies emphasize the importance of temperature control and solvent polarity for maximizing product yield and minimizing side reactions.

Summary Table of Preparation Methods

Preparation Step Method Description Typical Yield (%) Key Reagents/Conditions Advantages Limitations
Pyrrolidine ring substitution Nucleophilic ring-opening with ethylene oxide 80–90 Pyrrolidine, ethylene oxide, EtOH, reflux High yield, straightforward Requires careful temperature control
Aniline alkylation Nucleophilic substitution on activated intermediate 60–85 Aniline, base catalyst, DCM/EtOH, reflux Direct method, mild conditions Possible side reactions, moderate yield
Reductive amination Reduction of nitroaromatic precursor 85–90 Fe powder, NH4Cl, aqueous reflux High yield, robust Longer reaction time, aqueous workup required

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline
Reactant of Route 2
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2-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline

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